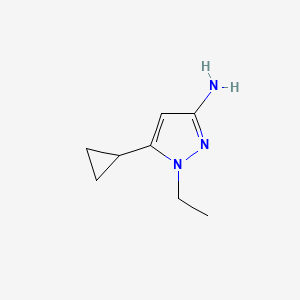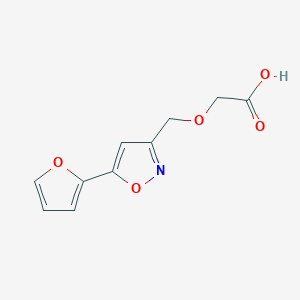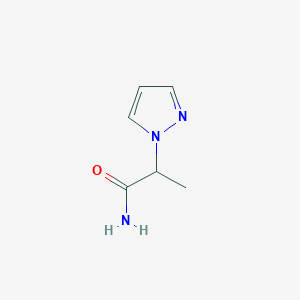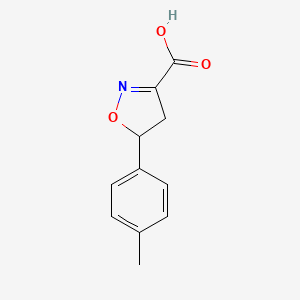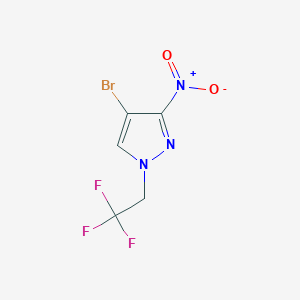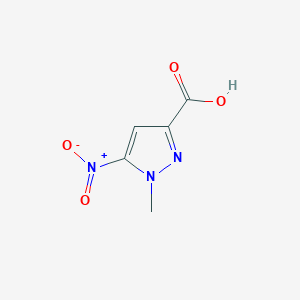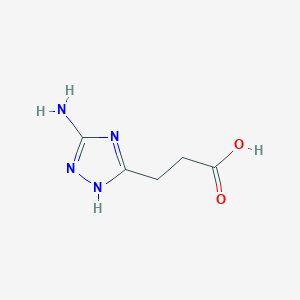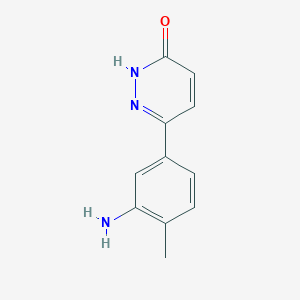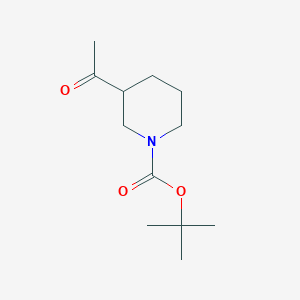
4'-Bromo-3-(3,4-dimethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" is a brominated aromatic ketone with potential relevance in various chemical syntheses and applications. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related brominated compounds and their derivatives.
Synthesis Analysis
The synthesis of related compounds involves electropolymerization and phase transfer catalyzed polymerization. For instance, the electropolymerization of a dithienothiophene derivative with bromophenyl groups was performed using a potentiodynamic method, which could be analogous to methods used for synthesizing similar brominated aromatic compounds . Additionally, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol suggests a potential pathway for synthesizing polymeric materials from brominated monomers, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of brominated compounds significantly influences their reactivity and properties. The presence of a bromine atom, particularly in the para position, can lead to mild electron-withdrawing effects, which may affect the electrophilic substitution reactions and the overall stability of the molecule . The structural analysis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives also indicates that the position and number of substituents on the aromatic ring can lead to different structural units within the polymer chain .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including electrophilic substitution with rearrangement. For example, the bromination of 2,4-dimethylphenol leads to multiple products depending on the reaction conditions, demonstrating the complexity and versatility of reactions involving brominated intermediates . These findings can provide insights into the potential reactivity of "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" in similar electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The electrochromic behavior of a polymeric brominated dithienothiophene derivative, for example, shows good optical contrast and fast switching times, indicating potential applications in electrochromic devices . The phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol results in polymers with well-defined molecular weights, which is crucial for determining the material's physical properties . These studies suggest that "4'-Bromo-3-(3,4-dimethylphenyl)propiophenone" may also exhibit distinct physical and chemical properties that could be explored for various applications.
Aplicaciones Científicas De Investigación
Transformation and Environmental Impacts of Brominated Compounds
Brominated Flame Retardants
Research has extensively covered the occurrence, environmental fate, and toxicology of brominated flame retardants (BFRs), including compounds structurally related to 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone. BFRs, such as tetrabromobisphenol A and its derivatives, have been investigated for their environmental persistence, bioaccumulation, and potential endocrine-disrupting effects. These studies highlight the significance of understanding the environmental impacts and degradation pathways of brominated compounds, including those used in industrial applications (Harrison et al., 2005).
Degradation and Transformation
The environmental transformation of brominated compounds, including the mechanisms of their degradation in aquatic and soil systems, has been a subject of interest. This research is crucial for assessing the ecological risks and developing strategies for the remediation of environments contaminated with brominated organic compounds (Law et al., 2006).
Synthetic Applications and Chemical Reactivity
Synthetic Chemistry
In the realm of synthetic organic chemistry, brominated phenolic compounds serve as intermediates in the synthesis of more complex molecules. Their reactivity, particularly in electrophilic aromatic substitutions, facilitates the construction of compounds with diverse biological and physicochemical properties. While specific studies on 4'-Bromo-3-(3,4-dimethylphenyl)propiophenone were not identified, the general principles of bromination and its role in synthetic strategies underscore the compound's potential utility in producing pharmaceuticals, agrochemicals, and materials (Tateiwa & Uemura, 1997).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-14(11-13(12)2)5-10-17(19)15-6-8-16(18)9-7-15/h3-4,6-9,11H,5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNMKERDPWLJNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644838 |
Source


|
| Record name | 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(3,4-dimethylphenyl)propiophenone | |
CAS RN |
898779-17-4 |
Source


|
| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)
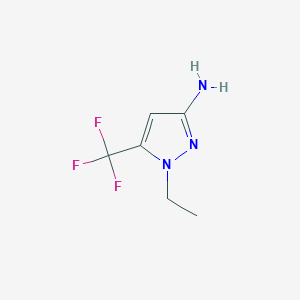
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)
